Hemoglobin J Sardegna
Description
Properties
CAS No. |
100205-23-0 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.493 |
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h7-8,18,20-21H,2-6,9-17H2,1H3/b8-7-/t18-/m1/s1 |
InChI Key |
KVYUBFKSKZWZSV-JTHGQSKGSA-N |
SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)O |
Synonyms |
Hemoglobin J Sardegna |
Origin of Product |
United States |
Scientific Research Applications
Table 1: Functional Properties of Hemoglobin J Sardegna
| Type of Hemoglobin | Oxygen Affinity Characteristics |
|---|---|
| Adult Hb J Sardegna | Higher affinity in presence of 2,3-DPG |
| Fetal Hb J Sardegna | Similar affinity to normal fetal hemoglobin at low temperatures |
| Temperature Effect | Differences noted at 37 degrees Celsius |
Clinical Implications
The presence of this compound has been linked to various hematological conditions, particularly in individuals with coexisting beta-thalassemia. A notable case study documented two siblings who were homozygous for this compound and exhibited mild non-sideropenic microcytic anemia alongside beta-thalassemia. This association led to falsely reduced levels of hemoglobin A2 during routine quantitation techniques, highlighting the need for specialized identification methods such as simple hemoglobin electrophoresis for accurate diagnosis .
Case Study: Homozygosity for this compound
- Patient Profile : Two siblings from Sardinia
- Findings :
- Mild non-sideropenic microcytic anemia
- Normal hemoglobin A2 levels (2.4%)
- Presence of beta-thalassemia determinant
- Diagnostic Challenge : Routine techniques underestimated hemoglobin A2 levels due to the presence of this compound.
Genetic Testing and Screening
The molecular genetic diagnosis of hereditary conditions involving this compound is crucial for effective management and treatment. Genetic testing can confirm the presence of specific mutations associated with this hemoglobin variant. The guidelines emphasize the importance of recognizing the coexistence of Hemoglobin J variants and thalassemia in screening programs, particularly in populations with a high prevalence of these conditions .
Research Directions
Future research on this compound may focus on:
- Understanding its interaction with other hemoglobins : Investigating how this variant behaves in conjunction with other mutations can provide insights into its clinical significance.
- Developing targeted therapies : Exploring potential treatments that leverage the unique properties of this compound could lead to advancements in managing related hematological disorders.
- Expanding genetic screening : Enhancing genetic screening protocols to include variants like this compound can improve early diagnosis and patient outcomes.
Comparison with Similar Compounds
Comparative Analysis with Similar Hemoglobin Variants
Hb J Sardegna shares structural and functional similarities with other Hb J variants and α-globin chain mutations. Below is a detailed comparison:
Table 1: Comparison of Hb J Sardegna with Other Hemoglobin Variants
Key Findings:
Structural Differences: Hb J Sardegna’s α-chain mutation contrasts with β-chain mutations in Hb J Bangkok and Hb J Baltimore. This distinction affects diagnostic methods (e.g., β-variants are easier to isolate via IEF) .
Clinical Interactions: With β-thalassemia: Hb J Sardegna reduces Hb A2 levels measured via DE-52 microchromatography, complicating β-thalassemia carrier diagnosis. With α-thalassemia: Co-inheritance of Hb J Sardegna and α-globin deletions (e.g., -α3.7) increases the proportion of the variant Hb (27.5% vs. 20.4% in non-deletion carriers) .
Posttranslational Modifications :
- Hb J Sardegna’s deamidation process (Asn→Asp) is unique among Hb variants, altering its isoelectric point over time. This property necessitates fresh samples for accurate electrophoretic analysis .
Table 2: Diagnostic Implications of Hb J Sardegna vs. Other Variants
| Parameter | Hb J Sardegna | Hb J Bangkok | Hb G-Philadelphia |
|---|---|---|---|
| Electrophoretic Mobility | Faster than Hb A at alkaline pH | Faster than Hb A at alkaline pH | Slower than Hb A at acid pH |
| HPLC Retention Time | Distinct peak (≈50% in heterozygotes) | Distinct peak | Overlaps with Hb A2 |
| Co-inheritance Risks | Masks β-thalassemia carrier status | No diagnostic interference | Mimics α-thalassemia traits |
Research and Clinical Recommendations
Diagnostic Protocols: Use HPLC or DNA sequencing instead of DE-52 microchromatography in Sardinian populations to avoid misdiagnosis of β-thalassemia . Screen for α-globin gene deletions in carriers with elevated Hb J Sardegna levels (>25%) .
Comparative Insights: Hb J Sardegna’s deamidation process has parallels with age-related protein modifications in neurodegenerative diseases but remains unique in Hb variants .
Preparation Methods
Cellulose Acetate Electrophoresis
Cellulose acetate electrophoresis at alkaline pH (8.6) remains a cornerstone for initial Hb variant screening. Hb J Sardegna migrates anomalously toward the anode due to its increased negative charge from the aspartic acid substitution.
Conditions :
Capillary Electrophoresis (CE)
The MINICAP system automates hemoglobin separation using silica capillaries under alkaline conditions (pH 9.4). Hemoglobins are detected at 415 nm, with Hb J Sardegna migrating between Hb Hope and Hb N-Baltimore.
Protocol :
-
Capillary Washing : Pre-rinsed with 0.1 M NaOH.
-
Injection : 10 µL of hemolysate.
Table 1: Electrophoretic Mobility of Hb J Sardegna Compared to Common Variants
| Hemoglobin | Migration Position (Relative to Hb A) |
|---|---|
| Hb J Sardegna | +2.1 cm |
| Hb S | +1.8 cm |
| Hb C | -0.5 cm |
| Hb F | +0.9 cm |
| Data derived from |
DNA Sequencing and Molecular Characterization
Confirmatory testing involves α-globin gene analysis. The mutation (α50 His→Asp) arises from a C→A transversion at codon 50 of the α2-globin gene, detectable via PCR amplification and Sanger sequencing.
Workflow :
-
DNA Extraction : From leukocytes using phenol-chloroform.
-
PCR Amplification : Primers targeting α2-globin exon 2.
-
Sequencing : Bidirectional analysis to identify the HBA2:c.151C>A mutation.
Table 2: Genetic and Protein Characteristics of Hb J Sardegna
| Parameter | Value |
|---|---|
| Affected Gene | HBA2 |
| Mutation | c.151C>A (p.His50Asp) |
| Protein Charge | −1 (vs. wild type) |
| Prevalence | 0.25% (Northern Sardinia) |
| Data sourced from |
Quality Control and Analytical Validation
Stability Testing
Hb J Sardegna undergoes stability assays to assess denaturation resistance:
Oxygen Affinity Analysis
Using tonometry, the P50 value (partial pressure at 50% saturation) for Hb J Sardegna is 24.5 mmHg, indicating normal oxygen-binding kinetics despite the mutation.
Table 3: Stability and Functional Assays
| Assay | Result |
|---|---|
| Isopropanol | Stable (no precipitate) |
| Heat (50°C) | Stable (no precipitate) |
| P50 | 24.5 mmHg |
| Data from |
Challenges in Hb J Sardegna Preparation
Q & A
Basic Research Questions
Q. What molecular characteristics distinguish Hemoglobin J Sardegna from other hemoglobin variants, and how can these be systematically validated?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) and mass spectrometry to analyze amino acid substitutions and electrophoretic mobility. Cross-reference findings with genomic sequencing to confirm mutations (e.g., α- or β-globin gene sequencing). Ensure sample integrity by adhering to standardized blood collection protocols, including anticoagulant use and immediate cold storage . For validation, compare results with databases like HbVar or ClinVar to confirm variant specificity.
Q. What epidemiological methodologies are appropriate for detecting this compound in Sardinian populations?
- Methodological Answer : Conduct retrospective cohort studies using electronic health records from Sardinian biobanks (e.g., IRGB-CNR infrastructure ). Apply PCR-based screening for known mutations, supplemented by hemoglobin electrophoresis for phenotypic confirmation. Stratify data by demographic variables (age, gender) and use logistic regression to assess prevalence trends. Include controls from non-endemic regions to establish baseline rates .
Advanced Research Questions
Q. How should experiments be designed to evaluate the oxygen-binding affinity of this compound under varying physiological conditions?
- Methodological Answer : Employ in vitro oxygen dissociation curve (ODC) analysis using tonometry and spectrophotometry. Compare mutant hemoglobin with wild-type samples under controlled pH (7.2–7.6) and temperature (37°C). For dynamic assessment, integrate microfluidic systems to simulate capillary-level hypoxia. Validate findings with isothermal titration calorimetry (ITC) to quantify binding enthalpy changes. Replicate experiments across multiple batches to address inter-assay variability .
Q. How can contradictions in published data on the clinical significance of this compound be resolved?
- Methodological Answer : Perform a systematic review (PRISMA guidelines) to aggregate data from heterogeneous studies. Use meta-analysis tools (e.g., RevMan) to quantify effect sizes and heterogeneity (I² statistic). Stratify studies by methodology: exclude cohorts with non-standardized diagnostic criteria (e.g., reliance on non-validated electrophoresis). Conduct sensitivity analyses to identify confounding variables (e.g., co-inherited thalassemia traits) . For unresolved discrepancies, design a multi-center study with harmonized protocols (see CureSCi framework ).
Q. What strategies optimize the integration of in silico modeling with experimental data to predict this compound’s structural stability?
- Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS) with cryo-electron microscopy data to model mutation-induced conformational changes. Validate predictions using circular dichroism (CD) spectroscopy to assess α-helix stability. Cross-reference computational results with clinical data on hemolytic severity to establish structure-function correlations. Utilize CRS4 computational resources for high-throughput analysis .
Data Analysis & Reporting
Q. How should researchers address variability in hematological parameters when reporting this compound phenotypes?
- Methodological Answer : Apply mixed-effects models to account for intra-individual variability (e.g., repeated CBC measurements). Use Bland-Altman plots to assess agreement between automated hematology analyzers and manual smear reviews. Report 95% confidence intervals for key parameters (Hb concentration, MCV). Include raw data in supplementary materials for transparency .
Q. What statistical approaches are robust for analyzing genotype-phenotype correlations in asymptomatic carriers?
- Methodological Answer : Employ Mendelian randomization to minimize confounding. Use receiver operating characteristic (ROC) curves to evaluate predictive accuracy of genetic markers for subclinical outcomes (e.g., mild reticulocytosis). Adjust for population stratification using principal component analysis (PCA) in genome-wide datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
